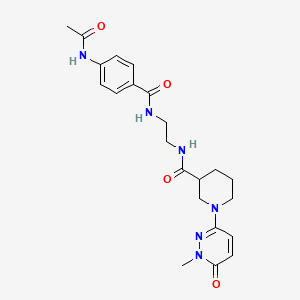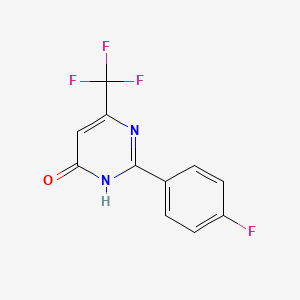
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the class of flavonoids. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has also been found to increase the levels of antioxidants such as glutathione and superoxide dismutase.
Advantages and Limitations for Lab Experiments
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is also soluble in various solvents, making it easy to use in different experimental setups. However, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has some limitations as well. The compound is relatively expensive, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. Some of the possible areas of research include:
1. Investigating the potential use of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in the treatment of cancer and other diseases.
2. Studying the mechanism of action of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one to better understand its therapeutic potential.
3. Developing new synthetic methods for 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one to reduce the cost of the compound.
4. Conducting clinical trials to evaluate the safety and efficacy of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in humans.
5. Investigating the potential use of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-tumor properties. Although there are some limitations to its use in lab experiments, 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has several advantages as well. There are several future directions for research on 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, and further studies are needed to fully understand the therapeutic potential of this compound.
Synthesis Methods
The synthesis of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves the reaction between 7-hydroxy-4-chromone and 4-methylphenol in the presence of trifluoroacetic anhydride. The reaction yields 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one as a yellow solid with a purity of greater than 99%.
Scientific Research Applications
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative diseases. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties.
properties
IUPAC Name |
7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-9-2-5-11(6-3-9)23-15-14(22)12-7-4-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQHIAODAVDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2798463.png)
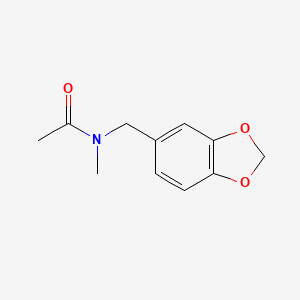
![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)
![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)
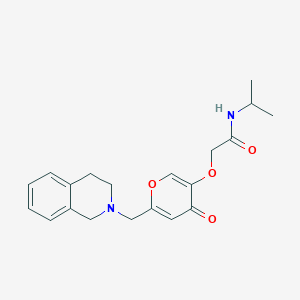
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)
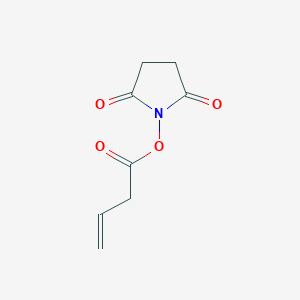
![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)
